Triethylene Glycol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4, Array | |
| Record name | TRIETHYLENE GLYCOL | |
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| Record name | triethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4021393 | |
| Record name | Triethylene glycol | |
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Molecular Weight |
150.17 g/mol | |
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Physical Description |
Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |
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| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |
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Flash Point |
330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |
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Density |
1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |
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Vapor Pressure |
less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |
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Impurities |
Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-27-6 | |
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Melting Point |
24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |
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Synthesis and Derivatization Methodologies of Triethylene Glycol
Advanced Synthetic Routes to Triethylene Glycol
The commercial production of this compound is intrinsically linked to the synthesis of ethylene (B1197577) glycol. It is primarily obtained as a co-product, and the manufacturing process is optimized to control the yield of TEG and other higher glycols based on industrial demand.
Catalytic Oxidation Processes for Ethylene Glycol Precursors
The principal industrial route to this compound begins with the oxidation of ethylene to ethylene oxide. wikipedia.orglabsaco.comlabsaco.com This reaction is conducted at high temperatures using a silver oxide catalyst. wikipedia.orglabsaco.com The resulting ethylene oxide is then subjected to hydration, a process that yields monoethylene glycol (MEG), diethylene glycol (DEG), this compound (TEG), and tetraethylene glycol. wikipedia.orgcnchemshop.com
The formation of TEG is favored by adjusting the reaction conditions, specifically by using a high ethylene oxide to water ratio. chemicalbook.com Following the hydration reaction, the mixture of glycols is separated. cnchemshop.com This separation is typically achieved through fractional distillation, which leverages the differences in the boiling points of the various glycols. cnchemshop.com this compound has a higher boiling point (285°C) than both ethylene glycol (197°C) and diethylene glycol (244°C), facilitating its isolation. cnchemshop.com
Alternative Synthetic Pathways for this compound
While the hydration of ethylene oxide is the dominant commercial method, research into alternative pathways continues. One such approach involves the direct synthesis from ethylene glycol. This compound can be prepared by the reaction of monoethylene glycol with ethylene oxide. intratec.us Another method involves reacting a nucleophile, such as water or an alcohol, with ethylene oxide in the presence of a solid catalyst like titanium(IV) oxide in a solvent such as tetrahydrofuran at elevated temperatures and pressures. chemicalbook.com For instance, a reaction can be carried out at 120°C under 3 bars of nitrogen for 16 hours. chemicalbook.com These alternative routes offer potential for more direct and selective synthesis of TEG, although they are not as widely implemented on an industrial scale as the ethylene oxide hydration process.
Functionalization and Derivatization Strategies for this compound
The hydroxyl groups at both ends of the this compound molecule are reactive sites that allow for a wide range of functionalization and derivatization reactions. These modifications produce derivatives with tailored properties for specific applications.
Synthesis of this compound Ethers (e.g., Monoethyl Ether, Monododecyl Ether)
This compound ethers are synthesized by reacting the hydroxyl groups of TEG with various alkylating agents. For example, this compound monomethyl ether can be produced by reacting this compound with methanol (B129727). google.com A general method for producing glycol ethers involves reacting an olefin oxide, like ethylene oxide, with an alcohol in the presence of a cation-exchangeable lamellar clay catalyst where the exchangeable cations are from rare earth elements. epo.org
This compound monododecyl ether, also known as laureth-3, is a surfactant and emulsifier used in cosmetics. chemicalbook.com It can be synthesized for use as a PEG-based PROTAC linker in biochemical research.
| Derivative | Synthesis Method | Reactants | Catalyst/Conditions |
| This compound Monomethyl Ether | Etherification | This compound, Methanol | Polyperfluorosulfonic acid resin catalyst google.com |
| Glycol Ethers (General) | Reaction with Olefin Oxide | Olefin Oxide, Alkanol | Rare earth cation-exchanged clay catalyst epo.org |
| This compound Monododecyl Ether | Etherification | This compound, Dodecylating Agent | Not specified |
Production of this compound Esters (e.g., Dimethacrylate)
This compound dimethacrylate (TEGDMA) is a crucial monomer used as a crosslinking agent in the production of polymers, particularly in dental resins and adhesives. sfdchem.comatamanchemicals.com The synthesis of TEGDMA is typically achieved through the esterification of this compound with methacrylic acid. sfdchem.comgoogle.com
The process involves reacting this compound with methacrylic acid in the presence of a catalyst, such as p-toluenesulfonic acid or phosphoric acid, and a polymerization inhibitor like phenothiazine or hydroquinone to prevent premature polymerization. google.comikm.org.my A solvent like toluene is often used to facilitate the removal of water formed during the reaction via azeotropic distillation. google.compatsnap.com The reaction can be performed under vacuum to lower the reaction temperature and minimize side reactions and product coloration. google.compatsnap.com After the reaction, the product is purified by washing with an alkaline solution to remove unreacted acid and the catalyst, followed by distillation to remove the solvent. google.comikm.org.my
| Parameter | Value/Condition | Reference |
| Reactants | This compound, Methacrylic Acid | google.com |
| Catalyst | p-Toluenesulfonic acid or Phosphoric acid | google.com |
| Inhibitor | Phenothiazine or Thiodiphenylamine | google.compatsnap.com |
| Solvent | Toluene or Xylene | google.com |
| Pressure | -0.04 to -0.08 MPa (Vacuum) | google.compatsnap.com |
| Purification | Alkali wash, Distillation | google.com |
Formation of this compound Diglycidyl Ether
This compound diglycidyl ether is synthesized by reacting this compound with epichlorohydrin. google.com This reaction is a key step in the production of certain epoxy resins. The synthesis can be carried out using a catalyst such as boron trifluoride etherate, followed by a ring-closing reaction using a base like sodium hydroxide. researchgate.net The resulting diglycidyl ethers can be used as reactive diluents for epoxy resins to reduce viscosity while participating in the curing reaction. google.com The reaction of polyhydric alcohols like this compound with epichlorohydrin is a general method for preparing such diglycidyl ethers. google.com
Investigation of Other Potential this compound Derivatives
Beyond the more common modifications, research into novel derivatives of this compound (TEG) has revealed a diverse range of potential applications, from advanced materials to pharmaceuticals. These investigations focus on synthesizing new molecules where the core TEG structure imparts desirable properties such as flexibility, solubility, and biocompatibility.
One area of exploration is the synthesis of specialized esters and ethers. For example, decanoyl esters of this compound have been synthesized and their physicochemical properties, such as critical micelle concentrations and cloud points, have been studied to compare them with their ether counterparts. nih.gov Another investigated derivative is this compound bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)] propionate, synthesized via transesterification for potential use as an antioxidant. A process for producing this compound di-2-ethylhexanoate through transesterification has also been developed, highlighting its use as a plasticizer. google.com
In the realm of supramolecular chemistry, TEG is a key building block for crown ethers, which are known for their ability to selectively bind cations. Methods for synthesizing 18-crown-6 from this compound have been detailed, controlling reaction conditions to improve yield and purity. google.com Additionally, tri(ethylene glycol)-tethered Morita-Baylis-Hillman dimers have been synthesized, which can form macrocyclic crown ether-paracyclophane hybrid structures. nih.gov
Further research has led to the synthesis of more complex derivatives. This compound bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane are two such compounds that have been synthesized and characterized using various analytical techniques, including NMR and X-ray single crystal diffraction. tandfonline.com A novel ether-polyalphaolefin (DVE-PAO) base oil has been synthesized through the free radical bulk copolymerization of this compound divinyl ether (DVE-3) and α-olefins, showing potential as a new type of lubricant. mdpi.com
The pharmaceutical field also leverages TEG derivatives. TEG can be a precursor in the synthesis of various derivatives for drug formulation and delivery. teamchem.co For instance, multi-arm star poly(ethylene glycol) (PEG) polymers, derived from structures like TEG, offer advantages over linear PEGs in drug delivery due to their capacity for higher drug loading and the formation of more stable micelles. nih.govresearchgate.net High molecular weight triethylene-glycol polyorthoester IV (TEG-POE IV) polymers have been synthesized for biomedical applications, including drug-eluting implants, with a process that allows for precise control over the molecular weight. google.com
Table 1: Investigated this compound Derivatives and Their Potential Applications
| Derivative Class | Specific Example(s) | Synthesis Method Highlight | Potential Application(s) |
|---|---|---|---|
| Esters | Decanoyl this compound ester | Esterification | Surfactants |
| This compound bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)] propionate | Transesterification | Antioxidants | |
| This compound di-2-ethylhexanoate | Transesterification | Plasticizers google.com | |
| Ethers | 18-crown-6 | Williamson ether synthesis | Cation binding agents google.com |
| Ether-polyalphaolefin (DVE-PAO) | Free radical bulk copolymerization | Lubricant base oil mdpi.com | |
| Tosylates | This compound bistosylate | Tosylation | Chemical intermediate tandfonline.com |
| Phenoxy Derivatives | 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane | Nucleophilic aromatic substitution | Chemical intermediate tandfonline.com |
| Hybrid Structures | Tri(ethylene glycol)-tethered Morita-Baylis-Hillman dimer | Multi-step synthesis including click chemistry | Photoswitchable macrocycles nih.gov |
| Polymers | High molecular weight triethylene-glycol polyorthoester IV (TEG-POE IV) | Step-growth polymerization | Drug-eluting implants google.com |
| Multi-arm star poly(ethylene glycol) (PEG) | Polymerization from a core | Drug delivery systems nih.govresearchgate.net |
Purification and Separation Techniques for this compound and Its Derivatives
The purification and separation of this compound (TEG) and its derivatives are critical steps in ensuring their suitability for various industrial and specialized applications. A range of techniques are employed, from traditional distillation to advanced membrane-based processes, each with its own advantages depending on the specific separation required.
Distillation is a cornerstone of TEG purification. Fractional distillation is commonly used to separate TEG from other glycols, such as monoethylene glycol (MEG) and diethylene glycol (DEG), based on their different boiling points. For enhanced purity, a two-stage distillation process has been developed, which can increase the recovery rate and purity by separating out modified TEG. google.com In some applications, such as the regeneration of TEG in natural gas dehydration, azeotropic distillation using hydrocarbon solvents like toluene or isooctane can be employed to improve water removal and achieve higher TEG purity. acs.orgpetrotat.com
Membrane separation techniques offer an energy-efficient alternative to distillation. Sweeping gas membrane distillation (SGMD) has been investigated for concentrating TEG from wastewater, demonstrating the potential to achieve high TEG concentrations. researchgate.net Pervaporation is another membrane-based method that has shown excellent separation of water from TEG, although with a relatively low water flux. ntnu.no For preliminary concentration of dilute glycol solutions, reverse osmosis and nanofiltration can be effective, with rejection rates for TEG reported to be in the range of 80% to over 95% under certain conditions. researchgate.netgoogle.com
Crystallization , specifically melt crystallization, is another viable purification method. This technique separates components based on differences in their melting points and can be particularly effective for purifying organic compounds without the need for solvents. researchgate.net The efficiency of layer melt crystallization can be influenced by the presence of a solvent, which alters the thermodynamics and kinetics of the process. aalto.fi
For analytical purposes and smaller-scale purifications, chromatography is a valuable tool. Capillary gas chromatography has been established as an accurate method for the purity analysis of industrial TEG. oup.com
Extraction methods are also employed for the separation of glycols. Liquid-liquid extraction can be used to recover alcohols from aqueous streams. google.com Solid-phase extraction (SPE) using specialized carbon adsorbents, such as ENVI-Carb Plus, has been shown to effectively retain glycols from water samples, allowing for subsequent elution with an organic solvent for improved analysis. sigmaaldrich.com
Other targeted purification methods include the use of ion exchange resins to remove specific contaminants like chlorides and the application of adsorbents to eliminate impurities such as aldehydes and ketones. google.com
Table 2: Comparison of Purification and Separation Techniques for this compound
| Technique | Principle of Separation | Key Application(s) | Advantages | Limitations |
|---|---|---|---|---|
| Fractional Distillation | Differences in boiling points | Separation of TEG from MEG and DEG | Well-established, scalable | Energy-intensive |
| Two-Stage Distillation | Fractional distillation in series | High-purity TEG production | Improved recovery and purity google.com | Increased complexity and energy use |
| Azeotropic Distillation | Formation of azeotropes to enhance volatility | Enhanced water removal from TEG | Achieves high TEG purity acs.orgpetrotat.com | Requires an additional solvent |
| Sweeping Gas Membrane Distillation | Vapor pressure gradient across a hydrophobic membrane | Concentrating TEG from wastewater researchgate.net | Can achieve high concentrations | Potential for membrane fouling |
| Pervaporation | Partial vaporization through a non-porous membrane | Dehydration of TEG | Excellent separation of water from TEG ntnu.no | Low water flux |
| Reverse Osmosis/Nanofiltration | Pressure-driven separation through a semipermeable membrane | Pre-concentration of dilute TEG solutions researchgate.netgoogle.com | Lower energy consumption than distillation | Membrane selectivity can be concentration-dependent |
| Melt Crystallization | Differences in melting points | High-purity TEG production | Solvent-free process researchgate.net | Can be a slower process |
| Capillary Gas Chromatography | Differential partitioning between stationary and mobile phases | Purity analysis of TEG oup.com | High accuracy and sensitivity | Not suitable for large-scale purification |
| Solid-Phase Extraction | Adsorption onto a solid phase followed by elution | Extraction of glycols from aqueous samples sigmaaldrich.com | Effective for trace analysis | Sorbent capacity is limited |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane |
| 18-crown-6 |
| Decanoyl this compound ester |
| Diethylene glycol (DEG) |
| Ether-polyalphaolefin (DVE-PAO) |
| Monoethylene glycol (MEG) |
| Toluene |
| This compound (TEG) |
| This compound bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)] propionate |
| This compound bistosylate |
| This compound di-2-ethylhexanoate |
| This compound divinyl ether (DVE-3) |
| Tri(ethylene glycol)-tethered Morita-Baylis-Hillman dimer |
| Triethylene-glycol polyorthoester IV (TEG-POE IV) |
Industrial Applications of Triethylene Glycol: Research and Optimization
Natural Gas Dehydration Processes Utilizing Triethylene Glycol
Operational Challenges and Mitigation Strategies in this compound Dehydration
Degradation Pathways of this compound in Dehydration Systems
In natural gas dehydration systems, this compound (TEG) can undergo degradation, which impacts its effectiveness and the operational longevity of the system. The primary degradation pathways for TEG are thermal degradation and oxidative degradation cfrchemicals.comcorrosionpedia.com.
Thermal degradation occurs when TEG is exposed to high temperatures, particularly in the reboiler section of dehydration units where temperatures can reach around 200°C (390°F) corrosionpedia.comijret.orgtandfonline.com. While TEG exhibits higher thermal stability compared to monoethylene glycol (MEG) and diethylene glycol (DEG), with an initial theoretical decomposition temperature of 404°F (207°C), prolonged exposure to temperatures above 200°C can lead to its decomposition corrosionpedia.comtandfonline.comf-e-t.comeng-tips.com. This process can result in the formation of organic acids, such as glycolic, formic, and acetic acids cfrchemicals.com. The accumulation of these organic acids lowers the pH of the glycol solution, making the system acidic and accelerating corrosion of metallic equipment cfrchemicals.comcorrosionpedia.com.
Oxidative degradation typically happens in the presence of oxygen or other oxidizing agents, often due to air ingress into the system cfrchemicals.comcorrosionpedia.com. Acidic gas components like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) can also contribute to TEG degradation cfrchemicals.comcorrosionpedia.com. Maintaining a very low acid gas content in the feed gas entering the dehydration plant is crucial to mitigate corrosion rates corrosionpedia.com.
To minimize degradation, proper fluid maintenance, including periodic testing and treatment for corrosion inhibition and pH maintenance, is highly recommended cfrchemicals.comteamchem.co. Some TEG products are formulated with exclusive inhibitor packages to extend the service life of the fluid and protect equipment from corrosion cfrchemicals.com.
Hydrate (B1144303) Formation Prevention in Natural Gas Streams
The presence of water vapor in natural gas streams can lead to significant operational problems, including pipeline corrosion and the formation of gas hydrates rebain.eucecoenviro.comoperoenergy.com. Gas hydrates are crystalline, ice-like compounds formed by water and natural gas components (e.g., methane, ethane, propane, butane) under conditions of low temperature and high pressure bre.com. These hydrates can cause blockages and damage valuable equipment rebain.eubre.com.
This compound (TEG) is widely used as a liquid desiccant to prevent hydrate formation by removing water vapor from natural gas alphachem.bizrebain.eucecoenviro.cominci.guide. In a typical TEG dehydration unit, wet natural gas comes into contact with lean TEG, which absorbs the water vapor rebain.euoperoenergy.comnigen.com. This process effectively lowers the water dew point of the gas, thereby inhibiting hydrate formation cecoenviro.comajol.infowikipedia.org.
TEG is a thermodynamic hydrate inhibitor (THI) that works by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, moving the system out of the hydrate formation zone mdpi.com. While methanol (B129727) and ethylene (B1197577) glycol (EG) are also used as hydrate inhibitors, TEG is often preferred for continuous injection in non-cryogenic conditions due to its economic advantages in regenerable systems bre.com. The ability of TEG to prevent hydrate formation is directly linked to its hygroscopic nature and its capacity to efficiently absorb moisture alphachem.bizinci.guide.
Mass Transfer Studies in this compound Dehydration Systems (e.g., Rotating Packed Beds)
Mass transfer is a critical aspect of this compound (TEG) dehydration systems, particularly in contactor columns where water is absorbed from the natural gas by the glycol cecoenviro.comesd-simulation.com. The efficiency of this process is governed by the mass transfer coefficients between the gas and liquid phases.
Recent advancements have investigated the application of supergravity technology, specifically Rotating Packed Beds (RPBs), in TEG dehydration processes, especially for offshore platforms where space is limited mdpi.com. RPBs aim to reduce mass transfer resistance and improve the mass transfer coefficient by dispersing the liquid into small droplets or liquid films within a rapidly rotating packing layer mdpi.com. Studies have shown that the dewatering performance of high-gravity machines (Higee) is significantly better than that of ordinary tower dewatering equipment, demonstrating their potential to replace traditional tower equipment for natural gas dehydration mdpi.com. The effect of TEG flow rate and super-gravity packed bed rotation speed on the air dew point has been studied, indicating that higher TEG concentrations lead to stronger mass transfer effects mdpi.com.
Recovery and Regeneration of this compound from Dehydration Processes
The recovery and regeneration of this compound (TEG) are essential for the economic viability and continuous operation of natural gas dehydration units rebain.euoperoenergy.comnigen.com. After absorbing water from the natural gas in the contactor, the "rich" TEG (glycol saturated with water) must be regenerated to "lean" TEG for reuse rebain.euoperoenergy.comnigen.com.
The regeneration process typically involves several key components:
Flash Separator: The rich glycol first flows into a flash separator, which operates at a lower pressure than the contactor. This step removes dissolved hydrocarbons and some accumulated water vapor and particulate impurities operoenergy.comnigen.comwikipedia.org.
Heat Exchanger: The rich TEG is then pre-heated by exchanging heat with the hot, lean TEG exiting the reboiler, improving energy efficiency tandfonline.combibliotekanauki.pl.
Reboiler: The primary regeneration occurs in a reboiler, where the rich TEG is heated to boil off the absorbed water rebain.euoperoenergy.comnigen.combibliotekanauki.pl. The reboiler temperature is a critical parameter; it should be high enough to vaporize water but typically limited to around 204°C (400°F) to prevent thermal degradation of the TEG corrosionpedia.comijret.orgtandfonline.combibliotekanauki.pl. Increasing the reboiler temperature generally enhances lean TEG purity and water vapor removal efficiency, leading to a lower moisture content in the dehydrated gas edu.krd.
Stripping Gas: To achieve higher purity levels (above 98.5-99.0% by weight) and further dehydrate the TEG, a stripping gas (e.g., inert gas or a portion of the dehydrated natural gas) can be introduced into the reboiler or a dedicated stripping column tandfonline.comcecoenviro.comoperoenergy.comesd-simulation.com. Stripping gas significantly improves the regeneration efficiency compared to merely increasing reboiler temperature ijret.orgcecoenviro.com.
Vacuum Systems: Another method to achieve higher regeneration purity (up to 99.9% by weight) is to perform the distillation under vacuum, which lowers the partial pressure of water and facilitates its removal tandfonline.comwikipedia.orgedu.krd.
Coldfinger Process: The Coldfinger apparatus is an enhanced regeneration method where water vapor in equilibrium with the liquid is continuously condensed and removed tandfonline.com.
After regeneration, the lean TEG is cooled and pumped back to the absorber tower to repeat the dehydration cycle cecoenviro.comoperoenergy.comnigen.com. The ability to recycle TEG multiple times before replacement is a major economic benefit of TEG dehydration units rebain.eunigen.com. Maintaining high TEG purity, often 99% or higher, is crucial for optimal dehydration efficiency and lower operating costs ajol.infobibliotekanauki.pl.
This compound in Heat Transfer Fluids Research
This compound (TEG) is a valuable component in heat transfer fluids due to its favorable thermophysical properties, including a high boiling point, low volatility, and good thermal stability alphachem.bizpetrodmo.comteamchem.codynalene.compttgcgroup.com. It is particularly suited for applications requiring higher operating temperatures than other glycols like ethylene glycol (EG) or propylene (B89431) glycol dow.comf-e-t.comeng-tips.comteamchem.co.
TEG can be efficiently used in temperature ranges up to 390°F (199°C) without significant degradation, and some inhibited TEG heat transfer fluids are stable up to 204°C (400°F) in closed systems teamchem.codynalene.com. This thermal stability makes it ideal for process heating where temperatures exceed the limits of other glycols, such as in geothermal plants, power generation, and petrochemical reactors teamchem.codynalene.com.
While water is often used as a heat transfer medium due to its high heat transfer rates and thermal stability, its limited temperature range and corrosive tendencies necessitate the use of glycol-based fluids google.com. TEG-based heat transfer fluids are designed to broaden the operable temperature range and provide corrosion protection, especially when formulated with appropriate inhibitor packages dynalene.comgoogle.com. These fluids are typically diluted with water to achieve desired operative temperature ranges, with common aqueous solutions containing 20% to 80% water by volume google.com. Maintaining a pH between 8 and 11 is crucial for corrosion protection in these systems google.com.
Research also explores the use of TEG in novel applications, such as improving the hot-end temperature stability of thermoelectric generators (TEGs) by acting as a heat conduction medium or by being incorporated into solid heat capacity materials sae.orgmdpi.com.
This compound as a Solvent in Chemical Processes
This compound (TEG) is widely utilized as a solvent in various chemical processes due to its moderate solvent properties, high water solubility, and ability to dissolve a range of polar and non-polar compounds wikipedia.orgalphachem.bizpetrodmo.cominci.guidemultichemexports.com. Its low volatility is an advantageous property for solvent applications alphachem.bizdow.com.
Key applications of TEG as a solvent include:
Paints, Inks, and Resins: TEG is a common solvent for dyes, resins, and other substances in the paint and coating industries, as well as in printing inks alphachem.bizpetrodmo.cominci.guidemultichemexports.com. It is a good solvent for nitrocellulose resins and various other resins and gums inci.guide.
Textile Industry: In textile processing, TEG is used as a solvent and assists in dyeing processes, enhancing dye penetration and ensuring consistent coloration alphachem.bizamipetro.com.
Petroleum Distillates: TEG is employed in commercial processes for the selective recovery of high-purity aromatic fractions from petroleum distillates inci.guide.
Chemical Intermediates: Beyond its direct use as a solvent, TEG acts as a chemical intermediate in the synthesis of other compounds petrodmo.commultichemexports.comunivarsolutions.com.
Its versatility as a solvent contributes to its broad use in performance chemicals and other industrial formulations multichemexports.com.
This compound in Specialty Chemical Manufacturing (e.g., plasticizers, humectants)
This compound (TEG) is a versatile compound used in the manufacturing of various specialty chemicals, primarily functioning as a plasticizer and a humectant wikipedia.orgalphachem.bizpetrodmo.commultichemexports.comshell.com. Its hygroscopic nature and low volatility make it particularly effective in these roles alphachem.bizinci.guide.
As a plasticizer , TEG is incorporated into polymers to increase their flexibility, durability, and workability wikipedia.orgpetrodmo.commultichemexports.com. It is notably used in the production of vinyl polymers and for polymer fibers wikipedia.orgshell.com. In the construction industry, TEG can function as a plasticizer in cement formulations to improve workability and prevent cracking multichemexports.com. It also finds application in adhesives and sealants to enhance flexibility and durability multichemexports.comunivarsolutions.com.
As a humectant , TEG's strong affinity for water allows it to retain moisture in various materials and products alphachem.bizpetrodmo.cominci.guideshell.com. This property is utilized in:
Personal Care and Cosmetics: TEG is a common ingredient in moisturizers, skin care products, shampoos, conditioners, and styling products, helping to retain moisture in formulations and prevent dryness petrodmo.commultichemexports.comamipetro.comteamchem.co. It can also act as a preservative booster inci.guide.
Textile and Leather Industries: TEG is applied in textile finishing processes to prevent fiber brittleness and improve fabric flexibility. In leather production, it acts as a softening agent, adding flexibility and durability, and helps maintain moisture to prevent cracks inci.guideamipetro.comshell.com.
Paper, Adhesives, and Cellophane: Its humectant properties are also valuable in the treatment of fibers, paper, adhesives, and cellophane inci.guideunivarsolutions.comshell.com.
Tobacco and Cork: TEG is widely used as a humectant for tobacco and composition cork inci.guide.
Furthermore, TEG is used in air sanitization products as a disinfectant against bacteria, viruses, and fungi when aerosolized wikipedia.orginci.guide. It also serves as a carrier solvent and stabilizer in agrochemical formulations multichemexports.com.
Table 1: Properties of this compound (TEG)
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₄ | wikipedia.orgalphachem.bizpetrodmo.com |
| Molar Mass | 150.174 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless, odorless, viscous liquid | wikipedia.orgalphachem.bizpetrodmo.com |
| Density | 1.1255 g/mL (at 20°C) | wikipedia.orgpetrodmo.com |
| Melting Point | -7 °C (19 °F; 266 K) | wikipedia.orgpetrodmo.com |
| Boiling Point | 285-286.5 °C (545-548 °F; 558-559 K) | wikipedia.orgpetrodmo.com |
| Solubility | Miscible with water, alcohols, many organic solvents; slightly soluble in diethyl ether; insoluble in oil, fat, most hydrocarbons | wikipedia.orgpetrodmo.cominci.guide |
| Hygroscopic Nature | Highly hygroscopic, strong affinity for water | alphachem.bizpetrodmo.cominci.guide |
| Volatility | Low volatility | alphachem.bizdow.cominci.guide |
| Thermal Stability | Stable up to 390°F (199°C) without significant degradation; theoretical decomposition temperature 404°F (207°C) | corrosionpedia.comf-e-t.comteamchem.codynalene.com |
Environmental Fate and Ecotoxicology of Triethylene Glycol
Environmental Release and Distribution Pathways of Triethylene Glycol
This compound can be released into the environment through various waste streams originating from its production and diverse industrial applications. atamankimya.comatamanchemicals.com These applications include its use as a fragrance ingredient in cosmetics, a solvent, a plasticizer in vinyl, polyester (B1180765), and polyurethane resins, a humectant in printing inks, and in the dehydration of natural gas. atamankimya.comatamanchemicals.com Additionally, its use as a bacteriostat and as an inert ingredient in formulated pesticide products can lead to its direct release into the environment. atamankimya.comatamanchemicals.comepa.gov
If released into the air, TEG's low vapor pressure (1.32 x 10^-3 mm Hg at 25 °C) suggests it will exist primarily as a vapor in the atmosphere. atamankimya.comatamanchemicals.com In soil, TEG is expected to exhibit very high mobility, indicated by an estimated Koc of 10. atamankimya.comatamanchemicals.comnih.gov Volatilization from moist soil surfaces is not considered a significant fate process due to its low estimated Henry's Law constant of 3.2 x 10^-11 atm-cu m/mole. atamankimya.comatamanchemicals.comnih.gov When released into water, TEG is not expected to adsorb significantly to suspended solids and sediment, based on its estimated Koc. atamanchemicals.comnih.gov Volatilization from water surfaces is also not anticipated to be an important fate process. atamanchemicals.comnih.gov The potential for bioconcentration in aquatic organisms is low, with an estimated Bioconcentration Factor (BCF) of 3. atamankimya.comatamanchemicals.comnih.gov
Biodegradation and Abiotic Degradation of this compound
TEG undergoes various degradation processes in the environment, primarily through biodegradation and atmospheric reactions.
Aerobic and Anaerobic Biodegradation Pathways in Soil and Water
Biodegradation is considered the most significant removal mechanism for this compound from aerobic soil and water environments. atamankimya.comatamanchemicals.comepa.govnih.gov River die-away tests have demonstrated that TEG biodegrades rapidly in the environment. atamanchemicals.comepa.govnih.gov For instance, at 20 °C, the complete degradation of 10 mg/L of TEG was observed within 7-11 days in river die-away studies. atamanchemicals.comnih.gov Studies using sludge inoculum showed that 25% to 92% of the theoretical Biochemical Oxygen Demand (BOD) was reached within four weeks, with an upward trend indicating the importance of acclimation for this compound. nih.gov Furthermore, TEG degraded 85% of theoretical BOD after 20 days at 20 °C. atamanchemicals.comnih.gov Aerobic biodegradation of TEG has been successfully demonstrated in bioreactors, with significant levels (2100 mg/kg) being biodegraded. researchgate.net Initial phosphate (B84403) limitation was observed in aerobic slurry experiments, with biodegradation rates increasing significantly after phosphate addition. researchgate.net While aerobic degradation is well-documented, specific detailed pathways for anaerobic biodegradation of TEG in soil and water are less explicitly detailed in the provided search results, although general biodegradation in water is expected. researchgate.net
Atmospheric Degradation via Hydroxyl Radicals
In the atmosphere, vapor-phase this compound is degraded through reactions with photochemically produced hydroxyl radicals. atamankimya.comatamanchemicals.comnih.govnih.gov The estimated half-life for this reaction in the air is approximately 11 hours, based on a rate constant of 3.6 x 10^-11 cm^3/molecule-sec at 25 °C. atamankimya.comatamanchemicals.comnih.gov
Aquatic Ecotoxicity of this compound
This compound is generally considered to have low aquatic toxicity. atamankimya.comatamanchemicals.comepa.govnih.govmpfs.ioanchemsales.com
Acute and Chronic Toxicity to Fish, Aquatic Invertebrates, and Algae
Acute toxicity data for various aquatic organisms indicate that TEG is essentially nontoxic. atamankimya.comatamanchemicals.comnih.gov Sustained exposure studies also demonstrate that TEG exhibits a low order of chronic aquatic toxicity. atamankimya.comatamanchemicals.comnih.govmpfs.io
Table 1: Acute Aquatic Ecotoxicity of this compound
| Organism Type | Endpoint | Value (mg/L) | Exposure Time | Species | Source |
| Fish | LC50 | >100 | 96 Hr | Leuciscus idus | cfrchemicals.com |
| Fish | LC50 | >10000 | 96h | Fish | kostusa.com |
| Aquatic Invertebrates | EC50 | 46500 | 24 Hr | Daphnia magna | cfrchemicals.com |
| Aquatic Invertebrates | EC50 | >100 | 48h | Crustacea | kostusa.com |
| Aquatic Invertebrates | EC50 | >10000 | 48 h | Daphnia magna | liquichem.de |
| Algae | EC50 | 4566 | 96h | Algae or other aquatic plants | kostusa.com |
| Algae | EC50 | >6500<13000 | 72h | Algae or other aquatic plants | kostusa.com |
Table 2: Chronic Aquatic Ecotoxicity of this compound
| Organism Type | Endpoint | Value (mg/L) | Exposure Time | Species | Source |
| Fish | LC50 | >1500 | 28 d | Menidia peninsulae | basf.combasf.com |
| Aquatic Invertebrates | EC50 | 33911 | 21 d | Daphnia magna | basf.combasf.com |
| Crustacea | NOEC(ECx) | 37.29 | 504h | Crustacea | kostusa.com |
| Fish | NOEC | 15380 | Pimephales promelas | kostusa.com | |
| Crustacea | NOEC | 8590 | Ceriodaphnia sp. | kostusa.com |
The U.S. EPA has indicated no risk concerns for this compound regarding non-target organisms, expecting no effects on listed species or critical habitats. epa.gov This is partly due to its known low toxicity and its historical use as a preferred solvent for aquatic organism toxicity tests. epa.govnih.gov
Toxicological and Health Impact Research of Triethylene Glycol
Absorption, Distribution, Metabolism, and Excretion Studies of Triethylene Glycol
Studies on this compound (TEG) in animal models have provided insights into its pharmacokinetic profile. Following oral administration, TEG is rapidly and nearly completely absorbed from the gastrointestinal tract in rats, with peak plasma concentrations occurring within 1 to 4 hours and increasing linearly with dose cdc.gov. Dermal absorption is generally considered unlikely to result in harmful systemic effects under typical exposure conditions, although it may occur with very severe or prolonged contact, but without significant dermal or systemic injury due to TEG's low irritancy and non-sensitizing properties echemi.comeuropa.eu. No specific studies on the skin absorption of TEG have been widely reported echemi.comnih.gov. Inhalation exposure to TEG vapor at room temperature is minimal due to its low volatility eunisell.com. Once absorbed, TEG is distributed throughout total body water, a characteristic attributed to its high water solubility cdc.gov.
Table 1: Recovery of this compound and Metabolites Post-Oral Dosing
| Species | Route of Administration | Recovery Period | Total Recovery (% of dose) | Urine (% of dose) | Feces (% of dose) | CO2 (% of dose) |
| Rats | Oral (single dose) | 5 days | 90.6 - 98.3 europa.eunih.gov | 86.1 - 94.0 europa.eunih.gov | 2.0 - 5.3 europa.eunih.gov | 0.8 - 1.2 europa.eunih.gov |
| Rabbits | Oral (acute dose) | 5 days | 91 - 98 echemi.comatamanchemicals.comnih.govatamankimya.com | 84 - 94 echemi.comatamanchemicals.comnih.govatamankimya.com | - | 1 echemi.comatamanchemicals.comnih.govatamankimya.com |
Metabolic Pathways and Metabolite Identification (e.g., oxidized forms, negligible oxalic acid)
The metabolism of this compound involves its presence in urine in both unchanged and oxidized forms, specifically as mono- and dicarboxylic acid derivatives echemi.comnih.govatamanchemicals.comnih.gov. Importantly, studies have consistently reported that only negligible amounts of oxalic acid are formed as a metabolite of TEG echemi.comnih.govatamanchemicals.comnih.gov. This is a crucial distinction when comparing TEG to lower glycol homologues like ethylene (B1197577) glycol, where oxalic acid is a primary and nephrotoxic metabolite responsible for significant organ damage nih.goveuropa.euwww.gov.ukmsdvetmanual.commdpi.com. Some literature also suggests that TEG is rapidly metabolized in vivo into harmless compounds, including those associated with the Krebs cycle, such as lactic and pyruvic acids google.comgoogleapis.com.
Excretion Routes (e.g., urine, CO2)
The primary route of excretion for this compound and its metabolites is via urine. Elimination studies in rats and rabbits following acute oral doses demonstrated high recoveries, with the major fraction (84-94%) appearing in urine over a 5-day period echemi.comeuropa.eunih.govatamanchemicals.comnih.govatamankimya.comnih.gov. A minor portion of the administered dose is eliminated as carbon dioxide in expired air, typically accounting for less than 1% to 1.2% echemi.comeuropa.eunih.govatamanchemicals.comnih.govatamankimya.comnih.gov. Additionally, detectable amounts (2% to 5.3%) are excreted in feces europa.eunih.gov.
Systemic Toxicity Research of this compound
This compound exhibits a very low order of acute toxicity across various exposure routes, including intravenous, intraperitoneal, peroral, percutaneous, and inhalation (both vapor and aerosol) echemi.comatamanchemicals.comnih.gov. It has been shown not to cause primary skin irritation or skin sensitization echemi.comatamanchemicals.comnih.gov. Acute eye contact with liquid TEG results in mild, transient irritation, such as conjunctival hyperemia and slight chemosis, but does not lead to corneal injury echemi.comatamanchemicals.comnih.gov.
Subchronic and Chronic Oral Toxicity Studies (e.g., NOAEL determination)
Continuous subchronic peroral dosing studies in rats have indicated that this compound does not induce systemic cumulative or long-term toxicity atamanchemicals.comnih.gov. In these studies, effects observed at high doses were typically dose-related and included increased relative kidney weight, increased urine volume, and decreased urine pH, which are likely consequences of the renal excretion of large doses of TEG and its metabolites atamanchemicals.comnih.gov. Other findings included decreased hemoglobin concentration, decreased hematocrit, and increased mean corpuscular volume, possibly due to hemodilution following TEG absorption atamanchemicals.comnih.gov.
Table 2: Oral Toxicity Study Findings and NOAELs for this compound
| Study Type | Species | Duration | Dose/Concentration | Key Findings | NOAEL (Oral) | Reference |
| Subchronic | Rat | Continuous | 20,000 ppm in diet | Increased relative kidney weight, urine volume, decreased urine pH, decreased hemoglobin, hematocrit, increased MCV at high doses | 20,000 ppm in diet atamanchemicals.comnih.gov | atamanchemicals.comnih.gov |
| Chronic | Rat | 2 years | 4% in diet | No signs of toxicity | - | nih.govregulations.gov |
| Chronic | Monkey | 12 months | 0.25-0.5 mL orally | No adverse effects in physiological function or organ histopathology | - | regulations.gov |
| Reproductive | Swiss CD-1 Mouse | 98 days | 0.3%, 1.5%, 3% in drinking water | Decrease in mean live pup weight at birth at 1.5% and 3% | 0.3% (0.59 g/kg/d) michigan.gov | michigan.gov |
Repeated Aerosol Exposure Studies and Respiratory Effects
Short-term repeated aerosol exposure studies in rats, utilizing nose-only exposure, established a threshold for respiratory tract effects at 1036 mg/m³ echemi.comatamanchemicals.comnih.gov. A study involving Swiss-Webster mice demonstrated that TEG aerosol acts as a peripheral chemosensory irritant, leading to a depression of breathing rate, with an RD50 (concentration causing a 50% decrease in respiratory rate) of 5140 mg/m³ nih.gov. While acute aerosol exposures are generally considered unlikely to be harmful, repeated exposures to a this compound aerosol may result in respiratory tract irritation, manifesting as cough, shortness of breath, and tightness of the chest atamanchemicals.comnih.govservice.gov.uk. However, rats exposed to aerosolized TEG at levels up to 1 g/m³ for 6 hours per day over 9 days showed no signs of toxicity nih.gov. Furthermore, repeated exposure of rats to TEG vapor caused no toxic effects, with a No Observed Effect Level (NOEL) of 1800 mg/m³ googleapis.com. A study investigating the inhalation toxicity of a mixture containing benzalkonium chloride (BAC) and TEG aerosols in rats found that TEG alone (at 85.3–94.5 mg/m³) did not cause lung damage or inflammation. However, the mixture resulted in severe respiratory symptoms and significant ulceration and degenerative necrosis in the nasal cavities, suggesting that particle size and potential combined effects with other compounds in mixtures could influence respiratory outcomes researchgate.net.
Absence of Hepatorenal Injury Characteristic of Lower Glycol Homologues
A key finding in the toxicological research of this compound is the consistent absence of hepatorenal (liver and kidney) injury, which is characteristic of poisoning by lower glycol homologues such as ethylene glycol echemi.comatamanchemicals.comnih.govgoogle.comgoogleapis.comresearchgate.net. This critical difference is attributed to the metabolic pathways of TEG. Unlike ethylene glycol, which is metabolized to toxic compounds like glycolic acid and oxalic acid—the latter being responsible for calcium oxalate (B1200264) crystal deposition and subsequent renal injury and metabolic acidosis nih.goveuropa.euwww.gov.ukmsdvetmanual.commdpi.com—this compound produces only negligible amounts of oxalic acid echemi.comnih.govatamanchemicals.comnih.gov. This metabolic distinction underlies the significantly lower nephrotoxic potential of TEG compared to its smaller counterparts.
Reproductive and Developmental Toxicity Research
Research into the reproductive and developmental toxicity of this compound has focused on assessing its effects on maternal health and fetal development in animal models.
Maternal Toxicity Assessments
Studies in rats and mice have indicated that this compound does not typically produce significant maternal toxicity at most tested doses. However, some maternal toxicity has been observed in dams administered high doses (e.g., 10 ml/kg/day) during gestation. nih.gov In a 98-day continuous breeding reproductive study in Swiss CD-1 mice, no effects on reproductive function were observed at doses up to 6.78 g/kg/day in drinking water. michigan.gov Similarly, animal studies generally show no indication of a fertility-impairing effect of this compound. basf.comfarsagroup.azwindows.net
Embryotoxicity and Teratogenicity Studies
This compound has generally not been found to produce biologically significant embryotoxicity or teratogenicity in reproductive and developmental toxicity studies in rats and mice. nih.gov Animal studies have indicated no developmental toxic or teratogenic effects. basf.comwindows.net
However, it is important to distinguish this compound from its derivatives. For instance, this compound Dimethyl Ether (triEGdiME), a structurally related compound, has shown selective adverse effects on fetal growth and morphological development in mice at doses of 500 mg/kg/day and higher, with a significant increase in malformed live fetuses at 1000 mg/kg/day. oup.comnih.gov Major malformations observed in these studies included neural tube defects, craniofacial structures, and axial skeleton abnormalities. oup.comnih.gov In rabbits, triEGdiME at doses of 175 and 250 mg/kg/day caused a significant increase in malformed fetuses per litter, with frequently noted malformations including anonychia, abnormally small spleen, and hydronephrosis. oup.com
Conversely, studies specifically on this compound (TEG) have shown that doses as high as 5,000 mg/kg/day did not affect pregnancy rate, implantations, corpora lutea, live fetuses, or fetal sex ratios in rats. researchgate.net While resorptions were significantly increased at 5,000 mg/kg, and fetal body weights were slightly reduced at 1,250 mg/kg and significantly reduced at 2,500 and 5,000 mg/kg, incidences of malformations or external and internal soft tissue variations were not increased at doses up to 5,000 mg/kg. researchgate.net Skeletal variations were increased at doses of 1,250 mg/kg and higher. researchgate.net
The following table summarizes key findings from reproductive and developmental toxicity studies:
| Compound | Species | Dose (mg/kg/day) | Effect on Maternal Toxicity | Effect on Embryotoxicity/Teratogenicity | Reference |
| This compound | Rat/Mouse | 10 ml/kg/day | Some maternal toxicity | No significant embryotoxicity/teratogenicity | nih.gov |
| This compound | Swiss CD-1 Mouse | 0.59 - 6.78 g/kg/day | No effects on reproductive function | Decreased mean live pup weight at birth (at 1.5% and 3% in drinking water) | michigan.gov |
| This compound | Rat | Up to 5,000 | No significant effects | Resorptions increased at 5,000 mg/kg; fetal body weight reduced at ≥1,250 mg/kg; no increase in malformations | researchgate.net |
| This compound Dimethyl Ether (triEGdiME) | CD-1 Mouse | 500, 1000 | Marginal (increased maternal liver weight) | Selective adverse effects on fetal growth and morphological development (at ≥500 mg/kg/day); significantly increased malformed fetuses at 1000 mg/kg/day | oup.comnih.gov |
| This compound Dimethyl Ether (triEGdiME) | Rabbit | 175, 250 | Mild maternal toxicity | Significant developmental toxicity; increased malformed fetuses | oup.com |
Genotoxicity and Mutagenicity Assessments
This compound has been widely evaluated for its genotoxic and mutagenic potential across various in vitro and in vivo assays. Multiple studies consistently report that this compound is not mutagenic or genotoxic. nih.gov
Specifically, this compound has shown negative results in:
Ames-type assays (bacterial reverse mutation assay using Salmonella typhimurium and Escherichia coli), both with and without metabolic activation. nih.govbasf.comchemicalbook.comfda.goveuropa.eu
Chinese hamster ovary (CHO) mutation assays (e.g., HGPRT gene mutation assay). nih.govfda.goveuropa.eusigmaaldrich.com
Sister chromatid exchange assays in Chinese hamster ovary cells. nih.govfda.goveuropa.eu
Chromosome aberration assays in mammalian cell cultures, including Chinese hamster ovary cells. fda.goveuropa.eu
The following table summarizes key genotoxicity and mutagenicity findings for this compound:
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium, Escherichia coli | With and without | Negative | nih.govbasf.comchemicalbook.comfda.goveuropa.eusigmaaldrich.com |
| Mammalian Cell Gene Mutation Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | nih.govfda.goveuropa.eusigmaaldrich.com |
| Sister Chromatid Exchange Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | nih.govfda.goveuropa.eu |
| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and without | Negative | fda.goveuropa.eu |
Carcinogenicity Research
Carcinogenicity research on this compound has consistently indicated that the compound does not exhibit carcinogenic effects in animal experiments. basf.comwindows.net Long-term feeding studies in rats, where diets contained 4% this compound for two years, showed no signs of toxicity, including no evidence of carcinogenicity. nih.gov Furthermore, studies conducted at doses up to the testing limit established by the US EPA have shown no carcinogenicity potential for this compound. fda.gov The substance is not classified as a carcinogen by organizations such as IARC, ACGIH, NTP, or OSHA. miami.edu
The substance has been shown to be non-genotoxic, which further supports the expectation that it does not have carcinogenic potential. windows.net
Human Health Risk Assessment and Regulatory Science of this compound
This compound is considered to have a very low order of acute toxicity across various exposure routes, including intravenous, intraperitoneal, oral, percutaneous, and inhalation (vapor and aerosol). nih.gov Its low vapor pressure makes significant vapor exposure unlikely under normal conditions. nih.govamipetro.com While acute aerosol exposures are generally not harmful, a peripheral sensory irritant effect might develop. nih.gov Direct skin contact does not typically cause primary irritation, and acute eye contact results in mild, transient irritation without corneal injury. nih.gov Animal maximization and human volunteer repeated insult patch tests have also demonstrated that this compound does not cause skin sensitization. nih.gov
The United States Environmental Protection Agency (EPA) has concluded that this compound poses no toxicological concerns due to its low toxicity, and no toxicological endpoints of concern have been identified for its active and inert uses. michigan.govepa.gov Consequently, a quantitative human health risk assessment was not conducted for its Reregistration Eligibility Decision (RED) document, and the EPA has no risk concerns regarding human exposure to this compound. epa.gov Its low environmental impact and manageable safety profile, including biodegradability, contribute to its favorable environmental and human health profile. amipetro.com
Occupational Exposure Assessments
Occupational exposure to this compound is primarily industrial, with limited consumer exposure. nih.gov Exposure typically occurs through skin and eye contact. nih.gov Under normal conditions of use, this compound is not expected to cause irritation to the skin, eyes, or respiratory tract. shell.com However, in applications where vapors or mists are generated, inhalation could potentially cause irritation to the respiratory system. shell.com
There are no specific occupational exposure limits (OELs) widely established for this compound by some regulatory bodies. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) has not set a ceiling on worker exposure, nor has a Workplace Exposure Limit been established for TEG by certain authorities. shell.com However, some regional guidelines or internal company limits may exist. For example, a Derived No Effect Level (DNEL) for workers has been identified as 40 mg/kg/day for long-term systemic dermal effects and 50 mg/m³ for short-term local inhalation effects. nexchem.co.uknexchem.co.uk
The following table presents some reported occupational exposure assessment values:
| Exposure Route | Type of Effect | Value | Reference |
| Dermal | Systemic (Long-term) | 40 mg/kg/day (DNEL) | nexchem.co.uknexchem.co.uk |
| Inhalation | Local (Short-term) | 50 mg/m³ (DNEL) | nexchem.co.uknexchem.co.uk |
| Inhalation | Vapor and aerosol, inhalable fraction | 1000 mg/m³ (TRGS 900 (DE) OEL, Ceiling limit value/factor: 2) | basf.com |
Consumer Exposure Assessments
Consumer exposure to this compound is generally considered limited, with its primary applications being industrial nih.govatamankimya.com. However, TEG is also present in various consumer products, leading to potential exposure pathways.
One significant route of consumer exposure is through cosmetic formulations, where this compound functions as a fragrance ingredient and a viscosity decreasing agent. Its maximum concentration in skin-cleansing products is reported to be 0.08% nih.gov. Beyond cosmetics, the U.S. Food and Drug Administration (FDA) has approved TEG for use as a preservative in food packaging adhesives (21 CFR 175.105) and as a plasticizer in cellophane (21 CFR 177.1200), indicating its presence in materials that may indirectly contact food epa.gov.
While consumer use can lead to both dermal and inhalation exposures, inhalation exposure is considerably lower due to this compound's low vapor pressure ecetoc.org. Research suggests that dermal application is unlikely to cause significant systemic or dermal injury. This is attributed to TEG's low dermal irritancy, its non-sensitizing nature, and the absence of systemic toxicity observed in repeated dermal applications in rabbits europa.eu.
Upon oral ingestion, this compound demonstrates relatively good absorption. Studies show that a major portion of the administered dose, specifically between 86.1% and 94.0%, is excreted in the urine within five days europa.eu. Indirect exposure of the general population through environmental media, such as drinking water, has been conservatively estimated to be at very low levels, ranging from 0.1 to 1 µg/kg body weight per day canada.ca.
Special Sensitivities (e.g., infants or children)
The potential for special sensitivities to this compound, particularly in vulnerable populations such as infants and children, has been a subject of regulatory review. The U.S. Environmental Protection Agency (EPA) has concluded that there are no indications of heightened sensitivity in infants or children resulting from exposure to this compound epa.govepa.gov. This finding led to the removal (reduction to 1X) of the Food Quality Protection Act (FQPA) Safety Factor for this compound, based on the absence of pre- or post-natal evidence suggesting increased susceptibility in these groups epa.govepa.gov.
Developmental toxicity studies involving the administration of undiluted this compound by gavage have reported maternal toxicity in both rats and mice nih.govatamankimya.comnih.gov. However, these studies did not find evidence of embryotoxicity or teratogenicity in either species nih.govatamankimya.comnih.gov.
In reproductive toxicity assessments, a continuous breeding study in Swiss CD-1 mice, where animals were given up to 3% this compound in drinking water, showed no evidence of reproductive toxicity nih.govatamankimya.com. Nevertheless, a decrease in mean live pup weight at birth was observed in mice exposed to higher concentrations of this compound (1.5% or 3% in drinking water) michigan.gov. The No Observed Adverse Effect Level (NOAEL) for this specific effect was identified at 0.3% this compound, corresponding to 0.59 g/kg/day michigan.gov.
Table 1: Effects of this compound on Pup Weight in Mice
| Exposure Concentration (in drinking water) | Dose (g/kg/day) | Observed Effect on Pups | Citation |
| 0.3% (NOAEL) | 0.59 | No observed effect | michigan.gov |
| 1.5% | 3.30 | Decrease in mean live pup weight at birth | michigan.gov |
| 3% | 6.78 | Decrease in mean live pup weight at birth | michigan.gov |
Regulatory Determinations and Safety Factors
Regulatory bodies have extensively evaluated this compound to establish its safety profile and guide its use. The U.S. Environmental Protection Agency (EPA) has determined that this compound exhibits very low toxicity across oral, dermal, and inhalation routes of exposure epa.govepa.gov. The EPA considers its toxicology database for this compound to be adequate, with no significant data gaps identified epa.govepa.gov. Consequently, the EPA has stated that it has no risk concerns regarding human exposure to this compound epa.govepa.gov.
Due to the lack of evidence indicating increased susceptibility in infants and children, the Food Quality Protection Act (FQPA) Safety Factor for this compound was removed, effectively setting it at 1X epa.govepa.gov. Furthermore, the Agency has not identified specific toxicological endpoints of concern for either the active or inert uses of this compound, which led to the decision not to conduct a quantitative human health risk assessment for the Reregistration Eligibility Decision (RED) document epa.govepa.gov. This compound has been deemed eligible for reregistration by the EPA, and no specific mitigation measures were identified as necessary epa.gov.
The provisional tolerable daily intake (PTDI) for this compound has been calculated to be in the range of 1000-10,000 µg/kg body weight per day canada.ca. This PTDI is based on the No Observed Adverse Effect Level (NOAEL) derived from oral carcinogenicity toxicity studies conducted in mammalian test animals canada.ca. An independent assessment by Canada has similarly concluded that this compound is not anticipated to pose a danger to human life or health, as estimated human exposure levels were found to be below the established PTDI canada.ca. Notably, the U.S. EPA has officially designated this compound as a "Safer Chemical" researchgate.net.
Table 2: Key Regulatory Values for this compound
| Parameter | Value | Basis | Citation |
| FQPA Safety Factor | 1X (removed) | No increased susceptibility in infants/children | epa.govepa.gov |
| Provisional Tolerable Daily Intake (PTDI) | 1000-10,000 µg/kg bw/day | NOAEL from oral carcinogenicity studies in mammals | canada.ca |
Triethylene Glycol in Advanced Materials and Specialized Formulations
Triethylene Glycol in Pharmaceutical Research and Development
This compound as a Plasticizer for Tablet and Capsule Coatings
This compound plays a crucial role as a plasticizer in the film coatings applied to tablets and capsules within pharmaceutical formulations. Its inclusion imparts flexibility to these coatings, significantly reducing the risk of cracking or brittleness. teamchem.co This enhancement in mechanical properties contributes to improved ease of swallowing for patients and provides effective protection for the encapsulated medication. teamchem.co
Research into this compound Derivatives for Drug Delivery Optimization
Ongoing research explores the potential of this compound derivatives to optimize drug delivery systems. The aim is to develop novel compounds with enhanced pharmaceutical applications, including improved drug delivery, targeted tissue specificity, and enhanced biocompatibility. teamchem.co
Polyethylene (B3416737) Glycols (PEGs), which are derivatives of TEG, are widely utilized due to their diverse applications in drug formulation. teamchem.co Furthermore, esters of TEG are under investigation for their potential as prodrugs, which can modify drug release profiles, and as permeation enhancers to improve drug absorption across biological barriers. teamchem.co These esters may also serve as pharmaceutical solvents with customized properties. teamchem.co
The integration of TEG into advanced drug carriers, such as nanoparticles and liposomes, is being explored to facilitate the precise delivery of medications directly to diseased cells or tissues. This targeted approach aims to maximize therapeutic efficacy while minimizing undesirable side effects. teamchem.co Recent studies have focused on amphiphilic terpolymers derived from N-vinylpyrrolidone, acrylic acid, and this compound dimethacrylate. These terpolymers have demonstrated promise as biocompatible carriers and effective delivery vehicles for various biologically active compounds, exhibiting low cytotoxicity and the capacity to encapsulate hydrophobic substances. mdpi.com Another notable derivative, poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), has been proposed as a next-generation PEG alternative for drug delivery. Research indicates that POEGMA can reduce anti-PEG antigenicity while maintaining stealth properties, with hydroxyl-terminated ethylene (B1197577) glycol exhibiting lower antigenicity compared to its methoxy-terminated counterpart. mdpi.com
Analytical Standards and Quality Control in Pharmaceutical Applications
In pharmaceutical applications, stringent analytical standards and quality control measures are crucial for ensuring the purity, safety, and efficacy of this compound and its related compounds. This compound Pharmaceutical Secondary Standards are recognized as Certified Reference Materials (CRMs). sigmaaldrich.com These CRMs are suitable for a range of analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and general quality control testing. sigmaaldrich.com They provide multi-traceability to primary standards established by prominent pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.com
The United States Pharmacopeia sets global benchmarks that facilitate the efficient, reliable, and cost-effective development and quality control of pharmaceutical products. labmix24.com Official USP Reference Standards are meticulously characterized physical specimens intended for quality control use in assays and tests specified in the USP-NF. labmix24.com
For the precise and accurate testing of pharmaceutical products for glycols, including diethylene glycol (DEG) and ethylene glycol (EG), gas chromatography (GC) coupled with a flame ionization detector is a widely employed analytical technique. who.intamericanpharmaceuticalreview.com This method can detect concentrations of DEG or EG down to 0.10% (m/m). who.int As a screening tool for non-compliance, thin-layer chromatography (TLC) offers a quicker and more cost-effective alternative, capable of detecting DEG or EG concentrations down to approximately 0.2% (m/m). who.intamericanpharmaceuticalreview.com Quality control protocols mandate adherence to compendial identification standards for all drug components and require specific testing for impurities like DEG and EG, with an acceptable limit not exceeding 0.10%. americanpharmaceuticalreview.com
This compound in Cosmetic and Personal Care Product Formulations
This compound is extensively utilized in the formulation of various cosmetic and personal care products. Its applications span a wide range, including moisturizers, lotions, soaps, shower gels, shampoos, conditioners, and deodorants. atamanchemicals.comcosmeticsinfo.orgases.inanveya.com In these formulations, TEG serves multiple functions, acting as a humectant, solvent, masking agent, and viscosity controlling agent. inci.guidecosmeticsinfo.orgases.inanveya.comcosmileeurope.euistaykimya.com
Functions as a Fragrance Ingredient and Viscosity Controlling Agent
Viscosity Controlling Agent: TEG is employed to manage the viscosity of cosmetic products. It can either increase or decrease the viscosity, depending on the desired product consistency. inci.guideases.incosmileeurope.euincibeauty.comkinactifbykincosmetics.comforeverest.net For instance, it can reduce viscosity to facilitate easier application of a product or impart a gel-like consistency to formulations, contributing to a richer texture. ases.inanveya.com
Safety Assessments in Cosmetic Use
Extensive safety assessments have been conducted on this compound and related polyethylene glycol (PEG) ingredients for their use in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel, an independent body comprising experts in dermatology, toxicology, pharmacology, and veterinary medicine, has evaluated the scientific data and concluded that these ingredients are safe for use in cosmetics and personal care products under current practices and concentrations. cosmeticsinfo.orgnih.gov
Generally, PEG ingredients, including TEG, exhibit a low order of oral and dermal toxicity. cosmeticsinfo.org Studies indicate that lower molecular weight PEG ingredients are minimally absorbed through the skin, while higher molecular weight PEGs (e.g., PEG-75 and above) are not absorbed through intact skin. cosmeticsinfo.org Furthermore, PEGs have been found to be minimally irritating to human skin and are not considered sensitizers. cosmeticsinfo.org The available data also suggest that PEGs are not mutagenic or carcinogenic. cosmeticsinfo.org Leading regulatory bodies, such as the Food and Drug Administration (FDA), CIR, EU Cosmetics Regulation, and the Environmental Working Group (EWG), have rated TEG as safe for use in cosmetics and personal care products. anveya.com
Considerations for Use on Damaged Skin
Despite its general safety in cosmetic applications on intact skin, specific considerations apply to the use of this compound on damaged skin. The Cosmetic Ingredient Review (CIR) Expert Panel has advised against the use of this compound and PEG-4 on compromised skin. nih.gov This caution stems from reported cases of systemic toxicity and contact dermatitis observed in burn patients who were treated with topical ointments containing PEG. nih.govcir-safety.org
Research indicates that the penetration of these compounds is significantly increased when the skin's top and underlying layers are severely damaged, such as in cases of second and third-degree burns. cosmeticsinfo.org In such instances, high concentrations of PEG were absorbed through the damaged skin. cir-safety.org While some amendments have been made to the safety assessments for certain PEG esters, removing the caveat for damaged skin based on new data, the general caution regarding the use of PEG compounds, including TEG, on severely compromised skin remains relevant due to the potential for increased systemic exposure and adverse reactions. cir-safety.org Some evidence also suggests that direct contact or delayed exposure to the material may cause mild but notable skin inflammation, and repeated exposure can lead to contact dermatitis characterized by redness, swelling, and blistering. scbt.com
This compound in Deep Eutectic Solvents (DESs) Research
Deep Eutectic Solvents are analogous to ionic liquids, characterized by their low vapor pressure, non-flammability, biodegradability, and positive environmental impact, making them favorable "neoteric solvents" fishersci.dkmpg.de. The formation of a DES is fundamentally driven by strong intermolecular hydrogen bonding interactions between a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), resulting in a eutectic mixture with a significantly lower melting point than its individual components fishersci.dksigmaaldrich.comchem960.com. This characteristic allows for the creation of liquid mixtures from solid precursors wikipedia.org.
This compound is frequently selected as a hydrogen bond donor in DES synthesis due to its molecular structure, which facilitates robust hydrogen bonding networks fishersci.dk. The tunability of DES properties, achieved by varying the specific HBA, HBD, and their molar ratios, allows for the design of solvents with tailored physical and chemical characteristics fishersci.dksigmaaldrich.com. This adaptability has led to the exploration of TEG-based DESs in diverse applications, including separation processes, chemical reactions, metal recovery, and various metal-finishing processes such as electro-deposition and electro-polishing fishersci.dk.
This compound as a Hydrogen Bond Donor in DES Synthesis
This compound's efficacy as a hydrogen bond donor stems from the presence of multiple hydroxyl groups within its structure, enabling it to engage in extensive hydrogen bonding interactions fishersci.dk. In DES synthesis, TEG is combined with various hydrogen bond acceptors, typically phosphonium (B103445) or ammonium (B1175870) salts fishersci.dkmpg.de. Common examples of hydrogen bond acceptors used with TEG include methyltriphenylphosphonium (B96628) bromide (MTPB), benzyltriphenylphosphonium (B107652) chloride (BTPC), allyltriphenylphosphonium bromide (ATPB), choline (B1196258) chloride (ChCl), and N,N-diethylenethanolammonium chloride (DAC) fishersci.dkmpg.de.
Physical Properties of this compound-Based DESs
The physical properties of this compound-based Deep Eutectic Solvents are crucial for their industrial applicability and can be modulated by varying the HBA, HBD, and their molar ratios, as well as temperature fishersci.dkmpg.de. Key properties investigated for these systems include freezing point, viscosity, electrical conductivity, and density fishersci.dkmpg.de.
Freezing Point: The formation of DESs involving TEG typically results in a significant depression of the freezing point compared to the individual components fishersci.dkuni.lu. This is attributed to the strong hydrogen bonding established between the HBA and TEG, which disrupts the crystal lattice of the pure compounds uni.lu.
Viscosity: TEG-based DESs generally exhibit higher viscosities compared to pure organic solvents like TEG itself, particularly at room temperature uni.lu. This elevated viscosity is a direct consequence of the extensive and intricate hydrogen bonding network formed between the salt (HBA) and the TEG (HBD), which restricts molecular mobility uni.lu. However, viscosity is highly temperature-dependent, decreasing significantly as temperature increases, which can make DESs more manageable for industrial processes fishersci.dkfishersci.cauni.lunih.gov. Additionally, increasing the quantity of the HBD can lead to a decrease in viscosity fishersci.ca. Phosphonium-based DESs tend to exhibit higher viscosities compared to ammonium-based DESs due to stronger hydrogen bonding fishersci.dkuni.lu.
Table 1: Representative Viscosity Trends in DESs
| DES Type (HBD) | Observation | Reference |
| TEG-based DESs | Generally higher viscosity than pure organic solvents (e.g., TEG). Viscosity decreases significantly with increasing temperature. | fishersci.dkuni.lu |
| Ammonium-based DESs | Tend to have lower viscosity than phosphonium-based DESs. | fishersci.dk |
Electrical Conductivity: The electrical conductivity of TEG-based DESs is influenced by temperature and the molar ratio of the HBD fishersci.dk. Generally, conductivity increases with rising temperature due to enhanced ionic mobility fishersci.dknih.gov. For instance, a choline chloride (ChCl):TEG DES at a 1:3 molar ratio demonstrated an increase in electrical conductivity from 1.41 to 8.77 mS·cm⁻¹ when the temperature was raised from 298.2 K to 353.2 K fishersci.dk. Lower viscosity values are often correlated with higher electrical conductivity, as reduced intermolecular forces allow for greater mobility of ionic species fishersci.dk.
Table 2: Electrical Conductivity of Choline Chloride:this compound (1:3) DES
| Temperature (K) | Electrical Conductivity (mS·cm⁻¹) | Reference |
| 298.2 | 1.41 | fishersci.dk |
| 353.2 | 8.77 | fishersci.dk |
Density: The densities of TEG-based DESs typically fall within the range of 1.0 to 1.35 g·cm⁻³ at 25 °C sigmaaldrich.com. Density generally decreases with increasing temperature due to increased free volume and molecular motion sigmaaldrich.com. The characteristics of the HBD, such as the presence of additional ether bonds, and the type of halide ion in the HBA (e.g., bromide versus chloride salts) can influence the density sigmaaldrich.comsigmaaldrich.com. While increasing the number of hydroxyl groups on an HBD can lead to higher densities due to more hydrogen bond formation and reduced free volume, TEG-based DESs may exhibit slightly lower densities compared to those based on diethylene glycol (DEG) or glycerol (B35011), depending on the specific HBA used nih.govsigmaaldrich.comepa.gov. For example, a methyltriphenylphosphonium bromide (MTPB):this compound DES was reported to have a density of 1.19 g·cm⁻³ at 293.15 K nih.gov.
Table 3: Density of Methyltriphenylphosphonium Bromide:this compound DES
| DES Composition | Temperature (K) | Density (g·cm⁻³) | Reference |
| MTPB:this compound | 293.15 | 1.19 | nih.gov |
Thermal Stability: While DESs offer enhanced thermal stability compared to conventional heat transfer fluids, their thermal stability is generally lower than that of ionic liquids uni.lusigmaaldrich.com. Research indicates that among various glycols, glycerol as an HBD often provides higher thermal stability to DESs compared to ethylene glycol and this compound.
Refractive Index: The refractive index of DESs, including those based on TEG, generally decreases with increasing temperature sigmaaldrich.com. Studies have shown a trend where the refractive index decreases as the chain length of the glycol HBD increases (e.g., Glycerol > Ethylene Glycol > Diethylene Glycol > this compound), irrespective of the hydrogen bond acceptor.
Environmental Management and Remediation of Triethylene Glycol
Wastewater Treatment Technologies for Triethylene Glycol Contamination
Wastewater streams originating from industrial processes, such as natural gas dehydration, can contain varying concentrations of this compound. Addressing this contamination requires robust treatment technologies.
Biological Treatment
This compound is known to be biodegradable, breaking down into non-toxic components amipetro.com. Biological treatment methods leverage this property to remove TEG from wastewater. Aerobic biodegradation has shown significant effectiveness, with studies demonstrating successful degradation of TEG in bioreactors researchgate.net. However, very high concentrations of TEG (e.g., exceeding 1500 mg/kg) might inhibit in-situ biodegradation researchgate.net.
Moving Bed Biofilm Reactors (MBBR) represent a powerful biological process for treating this compound in industrial wastewater. Laboratory-scale studies have shown high removal efficiencies, with the MBBR system achieving up to 96.5% efficiency for 600 mg/L TEG input and 92.87% for 800 mg/L TEG input at an optimized pH of 8 and a hydraulic retention time of 5 hours. Even at a 1-hour hydraulic retention time, approximately 70% efficiency was achieved for 600 mg/L TEG concentration brieflands.com. Controlled biodegradation in wetlands and soil can also be utilized for efficient wastewater treatment, though these systems often require substantial land areas and are susceptible to variations in ambient temperature and dissolved oxygen levels mdpi.com.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are effective for degrading organic substances, including glycols, that are not readily biodegradable through conventional methods. These processes typically involve the generation of highly reactive hydroxyl radicals (OH radicals), which can oxidize organic compounds stepwise to achieve complete mineralization into carbon dioxide and water mdpi.comcdc.govnih.gov.
A common AOP involves the irradiation of hydrogen peroxide with UV light gunt.de. This UV light-catalyzed oxidation method is a promising technique for the complete destruction of glycols in wastewater mdpi.comcdc.govnih.gov. For instance, in the treatment of synthetic wastewater contaminated with this compound dimethyl ether, continuous addition of 7% hydrogen peroxide during ozonation resulted in the removal of the compound to non-detectable concentrations within 5 minutes and over 85% removal of the initial total organic carbon (TOC) within 80 minutes epa.govatamanchemicals.com. Other AOPs applicable to glycol contamination include electrochemical oxidation, Fenton and photo-Fenton reactions, photocatalysis, and ozonation mdpi.com.
Membrane Technologies
Membrane technologies, such as nanofiltration (NF) and reverse osmosis (RO), have been assessed for treating this compound wastewater. Studies using synthetic wastewater showed high TEG removal rates, with RO membranes demonstrating up to 95.74% TEG rejection at 5% initial TEG concentration researchgate.net. However, for real wastewaters, a pre-treatment step, typically involving microfiltration and ultrafiltration, is crucial to remove contaminants like suspended solids and oil and grease, which can otherwise lead to flux reduction in NF and RO systems researchgate.net. Membrane-based treatment has proven effective for low TEG wastewater concentrations, generally ranging from 0.1% to 5% researchgate.net.
Table 1: Examples of TEG Removal Efficiencies in Wastewater Treatment
| Technology | TEG Concentration (Input) | Removal Efficiency | Reference |
| MBBR (Biological) | 600 mg/L | 96.5% | brieflands.com |
| MBBR (Biological) | 800 mg/L | 92.87% | brieflands.com |
| RO (Membrane) | 5% (synthetic) | 95.74% | researchgate.net |
| UV/H2O2 (AOP) | This compound dimethyl ether (10 mg/L) | >85% TOC removal in 80 min | epa.gov |
Remediation Strategies for this compound in Contaminated Environments
When this compound contaminates environmental matrices like soil and groundwater, specific remediation strategies are employed to restore the affected areas.
In-situ Remediation
In-situ remediation techniques treat contaminants directly within the contaminated site, minimizing disturbance. Enhanced aerobic biodegradation is a promising approach for soils contaminated with glycols. This method involves introducing oxygen-releasing compounds, such as sodium percarbonate encapsulated in polyvinylidene chloride, into the subsurface soil through hydraulic fracturing. The slow release of oxygen stimulates the growth of naturally occurring glycol-degrading microorganisms, thereby enhancing the biodegradation process cdc.govnih.gov. Full-scale bioremediation projects have successfully biodegraded ethylene (B1197577) glycol (a related glycol) in situ from soil and groundwater within a few months by periodically delivering specific nutrient mixtures to stimulate microbial communities biosearchambiente.it.
Recycling and Reuse Strategies for this compound in Industrial Processes
Recycling and reuse of this compound are critical for economic viability and environmental sustainability in industrial operations, particularly in processes where TEG acts as a circulating medium.
Regeneration in Natural Gas Dehydration Systems
One of the most prominent examples of TEG reuse is in natural gas dehydration. This compound is widely used to absorb water vapor from raw natural gas, preventing issues like pipeline corrosion and hydrate (B1144303) formation chemicalbook.comrebain.euoperoenergy.com. After absorbing water, the "rich" TEG is separated and then regenerated. This regeneration typically involves heating the TEG in a reboiler to boil off the absorbed water, leaving behind concentrated, "lean" TEG that can be cooled and recycled back into the dehydration system rebain.euoperoenergy.comijresonline.com. This continuous regeneration process is energy-efficient, reduces waste, and lowers the operational costs associated with sourcing new TEG rebain.eu. While TEG can degrade over time due to impurities, necessitating eventual replacement, its ability to be regenerated significantly extends its lifespan in industrial applications rebain.eu.
Distillation and Purification
Distillation is a common and effective method for recycling used glycols, including TEG, to restore them to a usable condition mdpi.comcdc.govmcfenvironmental.com. This process can involve multiple stages to achieve higher purity. For instance, a two-stage distillation process can be used to purify this compound, which can increase the recovery rate and purity by separating modified TEG google.com. However, distillation can be energy-intensive and may not be economically viable for solutions with very low glycol concentrations (e.g., below 5%) mdpi.com. Beyond distillation, other general recycling methods include filtration and chemical treatment, which can also restore glycol for reuse mcfenvironmental.com. Implementing recycling strategies offers significant benefits, including reduced disposal costs, minimized environmental impact, and improved compliance with environmental regulations mcfenvironmental.com. Facilities, especially those with large-volume operations, can utilize on-premise filtration or distillation systems for onsite recycling, though proper documentation and management of any waste byproducts remain necessary mcfenvironmental.com.
Life Cycle Assessment of this compound Production and Use
Life Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal. For this compound, LCA studies highlight its environmental footprint and the benefits of sustainable practices.
Comparison of Virgin and Recycled Glycol
Life Cycle Assessments consistently demonstrate that recycled glycols have a substantially lower environmental impact compared to virgin (newly produced) glycols. For instance, a study comparing recycled glycol (which includes TEG) with virgin glycol indicated that recycled glycol has a climate impact of approximately 0.4 kg CO2-eq per kg of liquid glycol, whereas virgin glycol impacts range between 1.8 and 4.5 kg CO2-eq per kg glykoli.fi. This translates to significant savings in carbon dioxide equivalents (1.5 to 4 kg CO2-eq per kg) when recycled glycol is utilized glykoli.fi. This reduction in environmental burden underscores the importance of recycling initiatives in achieving sustainability goals.
Table 2: Climate Impact Comparison: Virgin vs. Recycled Glycol
| Glycol Type | Climate Impact (kg CO2-eq per kg) | Reference |
| Virgin Glycol | 1.8 - 4.5 | glykoli.fi |
| Recycled Glycol | ~0.4 | glykoli.fi |
Sustainability Aspects
This compound possesses inherent properties that contribute to its favorable environmental profile, such as low volatility and biodegradability amipetro.com. Its ability to break down into non-toxic components makes it an environmentally responsible choice amipetro.com. The increasing focus on sustainability across industries is driving the demand for eco-friendly alternatives. Research is exploring the utilization of TEG in renewable energy applications, such as solar thermal systems, and as a component in bio-based products deviantart.com. Furthermore, the development of compounds like this compound Hydrogenated Rosinate (TEGH-R), derived from renewable natural rosin, exemplifies the shift towards more sustainable materials with lower environmental footprints during production marketresearchintellect.com. The future outlook for this compound aligns with global sustainability efforts, emphasizing its role in developing eco-friendly products and processes deviantart.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
